molecular formula C14H16ClN3O3S B4102000 methyl (1-{[(4-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate

methyl (1-{[(4-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate

Cat. No.: B4102000
M. Wt: 341.8 g/mol
InChI Key: PAJAFJXPYSPZBO-UHFFFAOYSA-N
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Description

Methyl (1-{[(4-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a carbonothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1-{[(4-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chloroaniline with carbon disulfide to form the corresponding thiourea derivative. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to yield the desired product. The reaction conditions often involve refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (1-{[(4-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Methyl (1-{[(4-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (1-{[(4-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1-{[(4-bromophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate
  • Methyl (1-{[(4-fluorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate
  • Methyl (1-{[(4-methylphenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate

Uniqueness

Methyl (1-{[(4-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications .

Properties

IUPAC Name

methyl 2-[1-[(4-chlorophenyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3S/c1-21-12(19)8-11-13(20)16-6-7-18(11)14(22)17-10-4-2-9(15)3-5-10/h2-5,11H,6-8H2,1H3,(H,16,20)(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJAFJXPYSPZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NCCN1C(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (1-{[(4-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate
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methyl (1-{[(4-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate
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methyl (1-{[(4-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate
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methyl (1-{[(4-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate

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